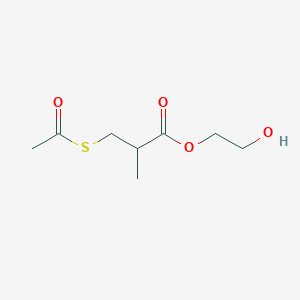
8-(4-Fluorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Fluorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-fluorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The presence of the fluorine atom enhances its biological activity and chemical stability, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Fluorophenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method involves the coupling of 4-bromoquinoline with a boronic acid derivative of 4-fluorophenyl under palladium catalysis. The reaction conditions are optimized for high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 8-(4-Fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
科学的研究の応用
8-(4-Fluorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals
作用機序
The mechanism of action of 8-(4-Fluorophenyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
- 2-(4-Fluorophenyl)quinoline
- 4-(4-Fluorophenyl)quinoline
- 6-(4-Fluorophenyl)quinoline
Comparison: 8-(4-Fluorophenyl)quinoline is unique due to the position of the fluorophenyl group on the quinoline ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it often exhibits higher potency and selectivity in biological assays, making it a preferred choice in drug development .
特性
CAS番号 |
849416-79-1 |
|---|---|
分子式 |
C15H10FN |
分子量 |
223.24 g/mol |
IUPAC名 |
8-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C15H10FN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |
InChIキー |
HKUZDMVANDXUSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)

![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)



